N-Desmethyl Asenapine Hydrochloride

Description

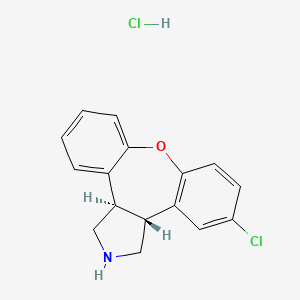

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,6R)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMMHDIXIDXKTN-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673037 | |

| Record name | (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170701-78-6 | |

| Record name | (3aR,12bR)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,12bR)-rel-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Asenapine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of N-Desmethyl Asenapine Hydrochloride, a critical molecule in the study of the atypical antipsychotic drug, Asenapine. As the primary active metabolite and a potential process-related impurity, a thorough understanding of its preparation and analytical profile is paramount for drug development and quality control. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform the described protocols, ensuring a robust and reproducible approach.

Introduction: The Significance of N-Desmethyl Asenapine

Asenapine is a second-generation antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic action is attributed to its unique antagonism of a wide range of dopamine, serotonin, and other neurotransmitter receptors.[2][3] In the body, Asenapine undergoes extensive metabolism, with N-demethylation being a major pathway, leading to the formation of N-Desmethyl Asenapine.[2][4] While this metabolite is generally considered to be pharmacologically less active than the parent drug, its study is crucial for a complete understanding of Asenapine's pharmacokinetic and pharmacodynamic profile.[5]

Furthermore, N-Desmethyl Asenapine can also arise as a process-related impurity during the synthesis of Asenapine.[6] Regulatory bodies require the stringent control and characterization of such impurities to ensure the safety and efficacy of the final drug product. Therefore, the ability to synthesize and definitively characterize this compound is a critical capacity in pharmaceutical research and development.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most logically and efficiently achieved through the N-demethylation of the parent compound, Asenapine. Several methods exist for the N-demethylation of tertiary amines, with the Von Braun reaction and the use of chloroformate reagents being well-established and reliable choices.[7][8]

Causality Behind the Chosen Synthetic Strategy

The decision to employ an N-demethylation strategy starting from Asenapine is based on several key factors:

-

Convergent Synthesis: This approach leverages the already established and often optimized synthetic route for Asenapine, making it a more convergent and efficient overall process.[9][10][11]

-

Structural Integrity: N-demethylation methods, when chosen carefully, can selectively remove the N-methyl group without affecting the rest of the complex tetracyclic structure of Asenapine, thus preserving the core molecular scaffold.

-

Predictability and Control: The mechanisms of reactions like the Von Braun degradation and chloroformate-mediated demethylation are well-understood, allowing for a higher degree of control over the reaction and its byproducts.

The following diagram illustrates the general synthetic workflow:

Caption: General workflow for the synthesis of N-Desmethyl Asenapine HCl.

Experimental Protocol: A Representative N-Demethylation using Phenyl Chloroformate

This protocol describes a representative method for the N-demethylation of Asenapine using phenyl chloroformate, followed by hydrolysis and salt formation. This method is chosen for its relatively mild conditions and good yields reported for analogous transformations.[8]

Step 1: Formation of the N-Phenylcarbamoyl Intermediate

-

Dissolution: Dissolve Asenapine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to the solution.

-

Reagent Addition: Slowly add phenyl chloroformate (1.2-1.5 equivalents) to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-phenylcarbamoyl intermediate.

Step 2: Hydrolysis of the Carbamate Intermediate

-

Hydrolysis: Dissolve the crude carbamate intermediate in a suitable solvent mixture, such as ethanol and water.

-

Base Addition: Add a strong base, such as potassium hydroxide (excess), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the disappearance of the carbamate intermediate by TLC or HPLC.

-

Work-up: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Desmethyl Asenapine free base.

Step 3: Purification and Salt Formation

-

Purification: Purify the crude N-Desmethyl Asenapine free base using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization of this compound: A Multi-faceted Approach

The unambiguous identification and characterization of the synthesized this compound require a combination of spectroscopic and chromatographic techniques. This self-validating system of analysis ensures the structural integrity and purity of the final compound.

The following diagram illustrates the relationship between the different characterization methods:

Caption: Interrelation of analytical techniques for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. The key diagnostic feature that distinguishes it from Asenapine is the absence of the N-methyl group.

-

¹H NMR: The proton NMR spectrum will show the characteristic signals for the aromatic and aliphatic protons of the tetracyclic ring system. Crucially, the singlet corresponding to the N-methyl protons in Asenapine (typically around 2.5-3.0 ppm) will be absent. A broad signal corresponding to the N-H proton of the secondary amine may be observed, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will confirm the absence of the N-methyl carbon signal that is present in the spectrum of Asenapine (typically in the 40-50 ppm range). The chemical shifts of the carbons adjacent to the nitrogen will also be affected by the demethylation.

Table 1: Expected ¹H and ¹³C NMR Data Comparison (Illustrative)

| Group | Asenapine (Expected δ) | N-Desmethyl Asenapine (Expected δ) | Key Observation |

| N-CH₃ | ~2.5-3.0 ppm (s, 3H) | Absent | Confirms demethylation |

| N-H | Absent | Broad singlet (variable) | Appearance of secondary amine proton |

| N-CH₃ | ~40-50 ppm | Absent | Confirms demethylation |

| Carbons adjacent to N | Shifted | Shifted relative to Asenapine | Change in electronic environment |

Note: Actual chemical shifts are dependent on the solvent and concentration. The data presented here is illustrative.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for confirming the molecular weight and fragmentation pattern of N-Desmethyl Asenapine.

-

Molecular Ion: In positive ion mode electrospray ionization (ESI+), N-Desmethyl Asenapine will show a protonated molecular ion [M+H]⁺ at m/z corresponding to its molecular weight (C₁₆H₁₄ClNO + H⁺).

-

Fragmentation Pattern: The fragmentation pattern in MS/MS will be characteristic of the tetracyclic core structure. While a detailed fragmentation analysis would require experimental data, fragmentation is expected to occur at the pyrrolidine ring and the ether linkage. A comparison with the fragmentation pattern of an authentic Asenapine standard would show a difference in the mass of the fragments containing the nitrogen atom.[12]

Table 2: Expected Mass Spectrometry Data

| Parameter | N-Desmethyl Asenapine | Asenapine |

| Molecular Formula | C₁₆H₁₄ClNO | C₁₇H₁₆ClNO |

| Molecular Weight | 271.74 g/mol | 285.77 g/mol |

| [M+H]⁺ (m/z) | ~272.08 | ~286.09 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized this compound and for its quantification in the presence of Asenapine and other potential impurities. A reverse-phase HPLC method is typically employed.

Experimental Protocol: A Validated RP-HPLC Method

This protocol provides a starting point for the development of a robust HPLC method for the analysis of N-Desmethyl Asenapine.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of Asenapine and its metabolites, a wavelength in the range of 220-270 nm is appropriate.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

-

Injection Volume: Typically 10-20 µL.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (4.6 x 250 mm, 5 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) | Provides good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 270 nm | Wavelength of good absorbance for the chromophore. |

| Temperature | 30 °C | Ensures reproducible retention times. |

Under these conditions, N-Desmethyl Asenapine is expected to have a different retention time than Asenapine, allowing for their separation and individual quantification. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and characterization of this compound. The presented protocols are based on established chemical principles and analytical methodologies, offering a reliable starting point for researchers in the pharmaceutical sciences. By understanding the "why" behind the "how," scientists and drug development professionals can confidently prepare and analyze this important metabolite and impurity, contributing to the development of safer and more effective medicines.

References

-

Stoner, S. C., & Cazorla, P. (2012). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 8(3), 357–367. [Link]

-

Madhu, D., Koneru, S., Tatavarti, B. K., Rekha, K., & Anna, V. R. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]

-

Shah, P. N., Sanyal, M., & Shrivastav, P. S. (2013). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of pharmaceutical analysis, 3(5), 316–326. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163091, Asenapine. [Link]

-

Shah, P. N., Sanyal, M., & Shrivastav, P. S. (2013). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of pharmaceutical analysis, 3(5), 316–326. [Link]

-

Stoner, S. C., & Cazorla, P. (2012). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(3), 357-367. [Link]

- Funke, C. W., et al. (1990). Process for the preparation of asenapine and intermediate products used in said process.

-

Gąsiorowski, K., & Broda, S. (2013). Asymmetric total synthesis of (+)-asenapine. Organic & Biomolecular Chemistry, 11(30), 4978-4983. [Link]

-

El-Mallakh, R. S. (2019). Asenapine: an atypical antipsychotic with atypical formulations. CNS spectrums, 24(5), 475–481. [Link]

- Jayaraman, V., et al. (2013). Novel process for the preparation of asenapine.

- Mistry, S., et al. (2013). Novel process for the preparation of asenapine.

- Jayaraman, V., et al. (2013). Novel process for the preparation of asenapine.

-

Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural product communications, 1(10), 1934578X0600101001. [Link]

- Mistry, S., et al. (2013). Novel process for the preparation of asenapine.

- Mistry, S., et al. (2013). Novel process for the preparation of asenapine.

- Jayaraman, V., et al. (2013). Novel process for the preparation of asenapine.

-

Emaminejad, M., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2956. [Link]

- Mistry, S., et al. (2013). Process for preparing asenapine and salts of intermediates thereof.

-

Weber, J., & McCormack, P. L. (2009). Asenapine. CNS drugs, 23(9), 781–792. [Link]

-

Carrithers, M. D., & El-Mallakh, R. S. (2020). Transdermal Asenapine in Schizophrenia: A Systematic Review. Patient preference and adherence, 14, 1541–1551. [Link]

-

Wikipedia. (2023, November 29). Asenapine. [Link]

-

Huang, M., et al. (2008). Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors. The Journal of pharmacology and experimental therapeutics, 325(2), 674–682. [Link]

-

Manian, F. M., & Efron, D. H. (1973). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of pharmaceutical sciences, 62(3), 501–502. [Link]

-

Wikipedia. (2023, November 29). Asenapine. [Link]

-

Hasan, A., et al. (2000). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. Bioorganic & medicinal chemistry, 8(3), 511–517. [Link]

- Coop, A., & May, E. L. (2012). Process for the demethylation of oxycodone and related compounds.

-

Carrithers, M. D., & El-Mallakh, R. S. (2020). Transdermal Asenapine in Schizophrenia: A Systematic Review. Patient preference and adherence, 14, 1541–1551. [Link]

-

Weber, J., & McCormack, P. L. (2009). Asenapine. CNS drugs, 23(9), 781–792. [Link]

-

Emaminejad, M., et al. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2956. [Link]

-

Coop, A., & May, E. L. (1998). Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts. Journal of organic chemistry, 63(13), 4392–4394. [Link]

-

Iimura, S., Overman, L. E., Paulini, R., & Zakarian, A. (2006). Total Synthesis of Guanacastepene N. Journal of the American Chemical Society, 128(40), 13095–13101. [Link]

Sources

- 1. Asenapine - Wikipedia [en.wikipedia.org]

- 2. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]

- 11. Asymmetric total synthesis of (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

Introduction: The Dual Significance of N-Desmethyl Asenapine

An In-Depth Technical Guide to N-Desmethyl Asenapine Hydrochloride for Advanced Drug Development

This document provides a comprehensive technical overview of this compound (CAS Number: 1170701-78-6), a critical molecule in the lifecycle of the atypical antipsychotic, Asenapine. Intended for researchers, analytical scientists, and drug development professionals, this guide delves into the compound's metabolic origin, physicochemical characteristics, and the rigorous analytical methodologies required for its quantification. We will explore the causality behind experimental choices, grounding our discussion in established scientific principles to ensure a trustworthy and authoritative resource.

N-Desmethyl Asenapine (DMA) holds a unique position in the pharmaceutical landscape. It is primarily known as a major circulating metabolite of Asenapine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar I disorder.[1][2][3][4] The parent drug, Asenapine, exerts its therapeutic effects through a complex pharmacodynamic profile, acting as an antagonist at numerous dopamine, serotonin, histamine, and α-adrenergic receptors.[5][6][7]

The metabolic fate of Asenapine is a critical aspect of its clinical profile. The N-demethylation pathway is a major route of metabolism, yielding N-Desmethyl Asenapine.[1][7] Therefore, understanding and quantifying this metabolite is fundamental for comprehensive pharmacokinetic (PK) and drug-drug interaction (DDI) studies. Furthermore, DMA can also arise as a process-related impurity during the chemical synthesis of the Asenapine active pharmaceutical ingredient (API).[8][9] Its presence in the final drug substance must be meticulously monitored and controlled to meet stringent global regulatory standards for safety and efficacy.

Physicochemical Characterization

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent analytical and formulation development. This compound is typically supplied as an off-white solid reference standard.[10]

| Property | Value | Source(s) |

| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Hydrochloride | [9][10] |

| CAS Number | 1170701-78-6 | [11][12][13] |

| Alternate CAS (Free Base) | 128915-56-0 | [2][4][11] |

| Molecular Formula | C₁₆H₁₄ClNO · HCl | [11][13] |

| Molecular Weight | 308.20 g/mol | [10][11] |

| Appearance | Off-White Solid | [10] |

| Melting Point | 266-269°C (decomposition) | [10] |

| Solubility | Soluble in DMSO, Methanol, Water | [10] |

Metabolic Pathway and Pharmacological Relevance

Asenapine undergoes extensive and rapid metabolism in humans.[1] Two primary metabolic routes are direct glucuronidation and N-demethylation.[5] The N-demethylation to form N-Desmethyl Asenapine is predominantly mediated by the Cytochrome P450 isoenzyme CYP1A2, with minor contributions from other enzymes like CYP3A4 and CYP2D6.[3][14][15]

Caption: Metabolic conversion of Asenapine to N-Desmethyl Asenapine.

Unlike its parent compound, N-Desmethyl Asenapine is generally considered to be a pharmacologically inactive metabolite.[3][14][16] This distinction is vital. While the metabolite's presence is a key indicator of drug exposure and metabolic activity, it is not expected to contribute to the therapeutic effect or the adverse effect profile of Asenapine. However, regulatory guidelines, such as the FDA's "Safety Testing of Drug Metabolites" (MIST) guidance, necessitate the monitoring of major metabolites to ensure they do not pose any independent safety risks.

Analytical Methodologies for Quantification

The accurate quantification of N-Desmethyl Asenapine in biological matrices is paramount for pharmacokinetic assessments and clinical trial support. Due to the low concentrations typically observed in plasma and urine, highly sensitive and selective methods are required. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[16][17]

Workflow for Bioanalysis by LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of N-Desmethyl Asenapine in a clinical research setting.

Caption: Standard bioanalytical workflow for N-Desmethyl Asenapine.

Detailed Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol is a synthesized example based on established methodologies and serves as a robust starting point for method development.[3][16]

Scientist's Note: Every step in this protocol is designed to ensure maximum recovery, selectivity, and reproducibility, which are the cornerstones of a validatable bioanalytical method.

1. Materials and Reagents:

-

Reference Standards: this compound, N-Desmethyl Asenapine-d4 (Isotopically Labeled Internal Standard).[18]

-

Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

-

Reagents: Formic Acid, Ammonium Acetate, Methyl Tert-Butyl Ether (MTBE).

-

Matrices: Blank, drug-free human plasma (K₂EDTA).

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Rationale: LLE is chosen for its ability to efficiently remove proteins and phospholipids from plasma, which can cause ion suppression in the mass spectrometer and shorten column lifetime. MTBE is a common choice for its selective extraction properties and volatility.

-

Step 1: Aliquot 300 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL polypropylene microcentrifuge tube.

-

Step 2: Add 50 µL of the internal standard (IS) working solution (e.g., N-Desmethyl Asenapine-d4 at 10 ng/mL in 50% methanol) to all tubes except for the "double blank" (matrix blank). Vortex briefly.

-

Expertise: The use of a stable, isotopically labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and extraction recovery, ensuring the most accurate quantification.[16]

-

-

Step 3: Add 1 mL of MTBE.

-

Step 4: Cap and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Step 5: Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Step 6: Carefully transfer the upper organic layer (~900 µL) to a new clean tube.

-

Step 7: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Step 8: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:5 mM Ammonium Acetate). Vortex to ensure the analyte is fully dissolved.

-

Step 9: Transfer the reconstituted sample to an autosampler vial for injection.

3. LC-MS/MS Conditions:

-

Rationale: A reversed-phase C8 or C18 column provides good retention and peak shape for this class of compounds. The mobile phase combines a strong organic solvent (acetonitrile) for elution with a buffered aqueous phase (ammonium acetate) to control pH and improve ionization. Positive electrospray ionization (ESI) is used because the nitrogen atoms in the molecule are readily protonated.

-

HPLC System:

-

Mass Spectrometer: Triple Quadrupole Instrument

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

N-Desmethyl Asenapine: Precursor Ion (Q1) m/z 272.1 → Product Ion (Q3) m/z 166.0 (This would need to be optimized, but is a plausible fragmentation).

-

N-Desmethyl Asenapine-d4 (IS): Precursor Ion (Q1) m/z 276.1 → Product Ion (Q3) m/z 166.1.

-

-

Trustworthiness: The MRM mode provides exceptional selectivity. It monitors a specific precursor-to-product ion transition, effectively filtering out background noise and ensuring that the detected signal is unique to the analyte of interest.

-

4. Calibration and Quantification:

-

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the prepared calibration standards (e.g., 0.05 to 20 ng/mL). A linear regression with 1/x² weighting is typically applied. The concentration of N-Desmethyl Asenapine in unknown samples is then determined from this curve.

Conclusion

This compound is more than a mere metabolite; it is a critical analyte for ensuring the safety, efficacy, and quality of its parent drug, Asenapine. Its dual identity as a product of in-vivo metabolism and a potential synthetic impurity necessitates robust and reliable analytical oversight throughout the drug development process. The methodologies detailed in this guide, particularly the use of LC-MS/MS, represent the gold standard for its quantification, providing the sensitivity and selectivity required for modern pharmaceutical research and quality control. By understanding its formation and applying these validated analytical principles, researchers and developers can confidently characterize the disposition of Asenapine and ensure the highest standards of product quality.

References

-

Title: Metabolism and excretion of asenapine in healthy male subjects.[1] Source: PubMed, National Center for Biotechnology Information. URL: [Link]

-

Title: Asenapine | C17H16ClNO.[5] Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS.[16] Source: PubMed, National Center for Biotechnology Information. URL: [Link]

-

Title: Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine.[17] Source: PubMed, National Center for Biotechnology Information. URL: [Link]

-

Title: Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism.[14] Source: ResearchGate. URL: [Link]

-

Title: Asenapine (SAPHRIS) Pharmacokinetics.[15] Source: Psychopharmacology Institute. URL: [Link]

-

Title: Asenapine, a new sublingual atypical antipsychotic.[19] Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: Asenapine Impurity 15.[13] Source: SynZeal. URL: [Link]

-

Title: Asenapine N-Desmethyl Impurity.[9] Source: Synchemia. URL: [Link]

-

Title: Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism.[7] Source: PubMed, National Center for Biotechnology Information. URL: [Link]

Sources

- 1. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Asenapine - Wikipedia [en.wikipedia.org]

- 7. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synchemia.com [synchemia.com]

- 10. usbio.net [usbio.net]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 13. Asenapine Impurity 15 | SynZeal [synzeal.com]

- 14. researchgate.net [researchgate.net]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of a Key Asenapine Metabolite: A Technical Guide to N-Desmethyl Asenapine Free Base vs. Hydrochloride Salt

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive comparative analysis of N-Desmethyl Asenapine in its free base and hydrochloride salt forms. As a primary metabolite of the atypical antipsychotic Asenapine, and a significant process-related impurity, a thorough understanding of N-Desmethyl Asenapine's physicochemical properties is paramount for robust analytical method development, formulation design, and overall drug safety and efficacy. This document moves beyond a simple recitation of facts to explore the causal relationships between chemical form and practical application, offering field-proven insights for the discerning researcher.

Introduction: The Significance of N-Desmethyl Asenapine

N-Desmethyl Asenapine emerges from two primary pathways: as a product of in vivo metabolism of Asenapine, and as a process-related impurity during the synthesis of the parent active pharmaceutical ingredient (API).[1] Its diligent characterization and control are therefore critical aspects of Asenapine's drug development lifecycle. The choice between utilizing the free base or a salt form, typically the hydrochloride, can have profound implications on the accuracy of analytical standards, the design of preclinical studies, and the interpretation of metabolic data.

While generally considered a pharmacologically inactive metabolite, its presence must be accurately quantified to meet stringent regulatory requirements.[1] This guide will dissect the key physicochemical differences between the free base and hydrochloride salt of N-Desmethyl Asenapine, providing a framework for informed decision-making in your research and development endeavors.

Physicochemical Properties: A Comparative Analysis

The decision to work with a free base or a salt form of a pharmaceutical compound is a critical juncture in the development process, influencing a cascade of downstream activities. This choice is fundamentally dictated by the compound's inherent physicochemical properties. Below is a comparative summary of the known and extrapolated properties of N-Desmethyl Asenapine free base and its hydrochloride salt.

| Property | N-Desmethyl Asenapine Free Base | N-Desmethyl Asenapine Hydrochloride Salt | Rationale for Differences & Practical Implications |

| Molecular Formula | C₁₆H₁₄ClNO | C₁₆H₁₄ClNO · HCl | The hydrochloride salt incorporates a molecule of hydrochloric acid. |

| Molecular Weight | 271.74 g/mol | 308.20 g/mol | The higher molecular weight of the salt form is a crucial consideration for accurate gravimetric analysis and solution preparation. |

| Appearance | Likely a solid | Off-White Solid | The salt form is often more crystalline and stable in appearance. |

| Melting Point | Not explicitly found, but expected to be lower than the salt form. | 266-269°C (with decomposition)[2] | The ionic nature of the hydrochloride salt leads to a more ordered crystal lattice, requiring more energy to break, hence the higher melting point. This property is a key indicator of purity and physical stability. |

| Aqueous Solubility | Low (expected) | Soluble[2] | The protonated amine in the hydrochloride salt can readily interact with water molecules, significantly enhancing aqueous solubility compared to the less polar free base. This is a critical factor for in vitro assays and potential formulation development. |

| Solubility in Organic Solvents | Soluble in DMSO.[3] | Soluble in DMSO and Methanol.[2] | Both forms are soluble in polar aprotic solvents like DMSO. The salt form's solubility in methanol is advantageous for a wider range of analytical techniques. |

| Hygroscopicity | Expected to be lower than the salt form. | Expected to be more hygroscopic than the free base. | The polar nature of the salt makes it more prone to water absorption from the atmosphere. This necessitates controlled storage conditions to prevent degradation and ensure accurate weighing. |

| Chemical Stability | Generally less stable, susceptible to oxidation. | Generally more stable. | The lone pair of electrons on the nitrogen atom of the free base is susceptible to oxidation. In the hydrochloride salt, this lone pair is protonated, reducing its reactivity and enhancing overall chemical stability. |

The Causality Behind Form Selection: A Deeper Dive

The choice between the free base and the hydrochloride salt is not arbitrary; it is a strategic decision rooted in the intended application.

-

For Analytical Reference Standards: The hydrochloride salt is often the preferred form. Its enhanced stability ensures a longer shelf-life and more reliable, reproducible results in quantitative analyses such as HPLC.[4] The improved aqueous solubility simplifies the preparation of stock solutions for calibration curves.

-

For In Vitro and In Vivo Studies: The hydrochloride salt's higher aqueous solubility is a significant advantage for biological assays, ensuring complete dissolution in aqueous buffers and media. However, it's crucial to consider the potential impact of the slight change in pH upon dissolution.

-

For Formulation Development: While N-Desmethyl Asenapine is a metabolite, understanding its properties informs the development of the parent drug, Asenapine. The principles of salt formation to enhance solubility and stability are directly applicable. For instance, the poor aqueous solubility of a free base often necessitates its conversion to a salt to achieve desired bioavailability.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of N-Desmethyl Asenapine, grounded in established scientific principles.

Synthesis of N-Desmethyl Asenapine Free Base and Hydrochloride Salt

The synthesis of N-Desmethyl Asenapine can be achieved through the N-demethylation of Asenapine. The following is a generalized protocol based on synthetic routes described in the literature.

Diagram: Synthesis Workflow

Sources

A Technical Guide to N-Desmethyl Asenapine Hydrochloride: Physicochemical Properties, Analytical Methodologies, and Pharmaceutical Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Asenapine Hydrochloride is a critical molecule in the lifecycle of Asenapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] It is recognized both as the primary active metabolite of Asenapine following administration and as a potential process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[4] A comprehensive understanding of its chemical and physical properties is therefore essential for drug metabolism and pharmacokinetic (DMPK) studies, as well as for the quality control and stability testing of Asenapine-containing drug products. This guide provides an in-depth examination of this compound, focusing on its core molecular attributes, analytical quantification methods, and its role in pharmaceutical development.

Part 1: Core Molecular and Physicochemical Properties

The fundamental characteristics of a compound are critical for its identification, handling, and analysis. This compound is the hydrochloride salt form of the N-demethylated metabolite of Asenapine. Its core properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Hydrochloride | [5][6] |

| Synonyms | DMA, ORG 30526 | [7][8] |

| CAS Number | 1170701-78-6 | [5][6][9][10] |

| Molecular Formula | C₁₆H₁₅Cl₂NO or C₁₆H₁₄ClNO·HCl | [5][6][9][10] |

| Molecular Weight | 308.2 g/mol | [5][6][9][10][11] |

| Appearance | Off-White Solid | [5] |

| Melting Point | 266-269°C (with decomposition) | [5][11] |

| Solubility | Soluble in methanol, water, and DMSO. | [8][11][12] |

| Storage | Recommended long-term storage at -20°C. | [5][7][12] |

The molecular weight of the free base, N-Desmethyl Asenapine, is 271.74 g/mol .[7][8] The hydrochloride salt form has a molecular weight of 308.2 g/mol , accounting for the addition of hydrogen chloride.[5][6][9][11]

Part 2: Significance in Pharmaceutical Development

The relevance of N-Desmethyl Asenapine extends across multiple domains of drug development, from preclinical metabolism studies to final product quality control.

-

As a Metabolite: N-demethylation is a primary metabolic pathway for Asenapine, predominantly carried out by cytochrome P450 isoenzymes (mainly CYP1A2) and direct glucuronidation by UGT1A4.[3] Therefore, quantifying N-Desmethyl Asenapine in plasma is crucial for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.[13]

-

As a Process-Related Impurity: During the synthesis of Asenapine, incomplete methylation or demethylation under certain reaction conditions can lead to the formation of N-Desmethyl Asenapine as an impurity. Regulatory guidelines require that such impurities be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the API.

The diagram below illustrates the relationship between the parent drug and its N-desmethylated form.

Sources

- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchemia.com [synchemia.com]

- 3. thepharmstudent.com [thepharmstudent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. usbio.net [usbio.net]

- 6. omsynth.com [omsynth.com]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. This compound | C16H14ClNO.HCl - BuyersGuideChem [buyersguidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Desmethylasenapine: Metabolism, Pharmacokinetics, and Analytical Quantification

A Foreword for the Research Professional: This document provides a comprehensive technical overview of N-desmethylasenapine, the primary oxidative metabolite of the atypical antipsychotic asenapine. Moving beyond a surface-level description, this guide synthesizes data on its metabolic generation, pharmacokinetic profile, and pharmacological activity. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental protocols to support further investigation into the disposition and relevance of asenapine and its metabolites.

Introduction: The Clinical Context of Asenapine and Its Metabolism

Asenapine is a second-generation antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacodynamic profile, characterized by high-affinity antagonism at a broad range of dopamine, serotonin, α-adrenergic, and histamine receptors.[3][4][5] Like most psychotropic agents, asenapine undergoes extensive hepatic metabolism, giving rise to numerous metabolites.[1][6] Among these, N-desmethylasenapine is a major circulating metabolite.[7][8] A thorough understanding of the formation, fate, and activity of such metabolites is a cornerstone of drug development, crucial for building a complete safety and efficacy profile of the parent compound. This guide focuses specifically on the technical details surrounding N-desmethylasenapine.

Metabolic Pathway: The Biotransformation of Asenapine

The elimination of asenapine is primarily driven by two major metabolic pathways: direct glucuronidation and oxidative metabolism. N-desmethylasenapine is the principal product of the oxidative pathway.

Enzymology of N-demethylation

The conversion of asenapine to N-desmethylasenapine occurs via N-demethylation, a reaction predominantly catalyzed by the Cytochrome P450 1A2 (CYP1A2) isoenzyme.[3][9][10] Minor contributions to this metabolic step are also made by CYP3A4 and CYP2D6.[3][11] This enzymatic dependency is a critical consideration for predicting potential drug-drug interactions. For instance, co-administration of asenapine with a potent CYP1A2 inhibitor like fluvoxamine can significantly increase plasma levels of asenapine.[11]

The other major metabolic route for asenapine is direct N+-glucuronidation, which is mediated by UDP-glucuronosyltransferase 1A4 (UGT1A4), forming asenapine-N+-glucuronide.[3] N-desmethylasenapine itself can be further metabolized, for example, to N-desmethylasenapine-N-carbamoyl-glucuronide.[7]

Pharmacological Activity: An Inactive Metabolite

A critical question in drug development is whether a major metabolite is pharmacologically active, contributing to either the therapeutic effect or the adverse event profile. Extensive research has demonstrated that N-desmethylasenapine is a pharmacologically inactive metabolite .[3][9] It has a low affinity for key central nervous system (CNS) receptors targeted by the parent drug and does not significantly penetrate the blood-brain barrier.[1][6] Therefore, the therapeutic and pharmacological activity of SAPHRIS® (asenapine) is considered to be primarily due to the parent drug itself.[8]

Pharmacokinetic Profile of N-Desmethylasenapine

Following a single 5 mg sublingual dose of asenapine in healthy adults, N-desmethylasenapine exhibits distinct pharmacokinetic characteristics.

Absorption and Exposure

In individuals with normal hepatic function, the peak plasma concentration (Cmax) of N-desmethylasenapine is reached at a median Tmax of approximately 4.1 hours.[9] The exposure to this metabolite is influenced by hepatic function. While mild to moderate hepatic impairment does not significantly alter exposure to N-desmethylasenapine, severe hepatic impairment (Child-Pugh class C) is associated with a 3-fold increase in the area under the plasma concentration-time curve (AUC), despite a decrease in Cmax.[12] This suggests that while the formation of the metabolite may be slowed, its clearance is significantly impaired in patients with severe liver disease.[12]

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for N-desmethylasenapine in subjects with varying degrees of hepatic function after a single 5 mg sublingual dose of asenapine.

| Parameter | Normal Hepatic Function (n=8) | Mild Hepatic Impairment (Child-Pugh A, n=8) | Moderate Hepatic Impairment (Child-Pugh B, n=8) | Severe Hepatic Impairment (Child-Pugh C, n=6) |

| Cmax (ng/mL) | 0.45 ± 0.16 | 0.50 ± 0.15 | 0.41 ± 0.12 | 0.15 ± 0.06 |

| AUC₀-∞ (ng·h/mL) | 6.85 ± 2.23 | 7.64 ± 2.01 | 7.67 ± 2.82 | 20.5 ± 8.13 |

| Tmax (h) | 4.1 ± 1.5 | 4.9 ± 1.8 | 5.1 ± 2.0 | 8.0 ± 4.9 |

| Data presented as mean ± standard deviation. Source: BenchChem, adapted from clinical trial data.[9] |

Analytical Methodologies for Quantification

Accurate quantification of N-desmethylasenapine in biological matrices is essential for pharmacokinetic and metabolism studies. The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Workflow for Bioanalytical Quantification

The typical workflow for quantifying N-desmethylasenapine in plasma or urine involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol describes a validated method for the sensitive and selective quantification of N-desmethylasenapine in human plasma.

5.2.1 Sample Preparation (Liquid-Liquid Extraction - LLE)

-

Aliquot: Transfer 300 µL of human plasma into a clean polypropylene tube.[3][13]

-

Internal Standard (IS) Addition: Add 50 µL of an internal standard working solution (e.g., N-desmethylasenapine-d3 or Asenapine-¹³C-d₃) to each sample, calibrator, and quality control (QC).[9][14] Vortex briefly.

-

Extraction: Add an appropriate volume of methyl tert-butyl ether (MTBE) as the extraction solvent.[3][13][14]

-

Vortex & Centrifuge: Vortex the tubes vigorously for approximately 10 minutes. Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

-

Isolate Organic Layer: Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL). Vortex to ensure complete dissolution. The sample is now ready for injection.

5.2.2 Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: Chromolith Performance RP8e (100 mm × 4.6 mm) or equivalent reversed-phase column.[3][13][14]

-

Mobile Phase: Acetonitrile / 5.0 mM Ammonium Acetate / 0.1% Formic Acid (e.g., 90:10:0.1, v/v/v).[3][13]

-

Flow Rate: 0.9 mL/min.[14]

-

Injection Volume: 5.0 µL.[14]

-

Column Temperature: 40°C.

5.2.3 Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

5.2.4 Method Validation Parameters

A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:

-

Linearity: A typical linear range for N-desmethylasenapine is 0.0500 to 20.0 ng/mL.[15][16][17]

-

Accuracy & Precision: Intra- and inter-batch precision (%CV) should be ≤15% (≤20% at LLOQ), and accuracy should be within 85-115% (80-120% at LLOQ).

-

Selectivity & Matrix Effect: The method must be free from interference from endogenous plasma components.

-

Recovery & Stability: Extraction recovery and the stability of the analyte under various storage and handling conditions must be established.

Conclusion and Future Directions

N-desmethylasenapine is the primary oxidative metabolite of asenapine, formed predominantly by CYP1A2. Current evidence strongly supports its classification as pharmacologically inactive, with the clinical effects of asenapine treatment attributable to the parent compound. Its pharmacokinetic profile is well-characterized, though clearance is notably impaired in subjects with severe hepatic dysfunction. Validated, high-sensitivity LC-MS/MS methods are the standard for its quantification in biological matrices, providing crucial data for pharmacokinetic and drug metabolism studies.

For drug development professionals, the key takeaway is that while N-desmethylasenapine is a major metabolite, it does not appear to be a significant contributor to the pharmacological profile of asenapine. Future research could focus on the potential for this metabolite to serve as a biomarker for CYP1A2 activity or to further investigate the disposition of its own subsequent metabolites.

References

-

Psychopharmacology Institute. (2015). Asenapine (SAPHRIS) Pharmacokinetics. Retrieved from [Link]

-

Shah, J., et al. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical Analysis, 8(5), 324-332. Retrieved from [Link]

-

Danek, P. J., et al. (2021). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. International Journal of Molecular Sciences, 22(13), 7019. Retrieved from [Link]

-

Grover, S., & Pattanayak, R. D. (2011). Asenapine, a new sublingual atypical antipsychotic. Journal of Pharmacology and Pharmacotherapeutics, 2(1), 53–56. Retrieved from [Link]

-

de Boer, T., et al. (2012). Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: application to a phase I clinical trial with asenapine in healthy male subjects. Biomedical Chromatography, 26(2), 156-65. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: Application to a phase I clinical trial with asenapine in healthy male subjects. Retrieved from [Link]

-

ResearchGate. (n.d.). The influence of asenapine on the activity of CYP1A2 measured as a rate.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. Retrieved from [Link]

-

PubMed. (2021). The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. Retrieved from [Link]

-

PubMed. (2018). Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. Retrieved from [Link]

-

van de Wetering-Krebbers, S. F., et al. (2011). Metabolism and excretion of asenapine in healthy male subjects. Drug Metabolism and Disposition, 39(3), 479-90. Retrieved from [Link]

-

Peeters, P., et al. (2011). Asenapine pharmacokinetics in hepatic and renal impairment. Clinical Drug Investigation, 31(7), 471-84. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asenapine. PubChem Compound Database. Retrieved from [Link]

-

Findling, R. L., et al. (2014). Asenapine pharmacokinetics and tolerability in a pediatric population. Journal of Clinical Psychopharmacology, 34(3), 336–343. Retrieved from [Link]

-

Ghotbi, R., et al. (2011). Olanzapine metabolism and the significance of UGT1A43 and UGT2B102 variants. Pharmacogenet Genomics, 21(2), 76-85. Retrieved from [Link]

-

Haslemo, T., et al. (2013). UGT1A4*3 encodes significantly increased glucuronidation of olanzapine in patients on maintenance treatment and in recombinant systems. Pharmacogenetics and Genomics, 23(2), 94-9. Retrieved from [Link]

-

ResearchGate. (n.d.). Asenapine: A systematic review on the main topics of clinical practice. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. Retrieved from [Link]

-

GeneSight. (2017). Get to know a gene: UGT1A4. Retrieved from [Link]

-

Simple and Practical Mental Health. (n.d.). UGT. Retrieved from [Link]

-

ResearchGate. (n.d.). Receptor binding profile of asenapine. Retrieved from [Link]

-

Franquesa, A., et al. (2013). The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania. Expert Opinion on Drug Discovery, 8(1), 103-16. Retrieved from [Link]

-

PubMed. (2020). Asenapine: Pharmacological Aspects and Role in Psychiatric Disorders. Retrieved from [Link]

-

SAS Publishers. (2018). Validated RP-HPLC Method for Estimation of Asenapine in Bulk and Tablet Dosage Form. Retrieved from [Link]

-

ResearchGate. (n.d.). The preclinical profile of asenapine: Clinical relevance for the treatment of schizophrenia and bipolar mania. Retrieved from [Link]

Sources

- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asenapine: Pharmacological Aspects and Role in Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Asenapine pharmacokinetics in hepatic and renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: application to a phase I clinical trial with asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of asenapine and three metabolites in human plasma using liquid chromatography-tandem mass spectrometry with automated solid-phase extraction: application to a phase I clinical trial with asenapine in healthy male subjects. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

in vitro metabolism of Asenapine to N-Desmethyl Asenapine

An In-Depth Technical Guide to the In Vitro Metabolism of Asenapine to N-Desmethylasenapine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the in vitro metabolism of asenapine, an atypical antipsychotic, with a specific focus on its N-demethylation to form N-desmethylasenapine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established methodologies with mechanistic insights to provide a robust framework for investigating this critical metabolic pathway. We will delve into the enzymatic processes, provide validated experimental protocols, and discuss the interpretation of results within the context of drug safety and efficacy.

Introduction: The Metabolic Landscape of Asenapine

Asenapine is an atypical antipsychotic used in the management of schizophrenia and bipolar I disorder.[1][2] Its therapeutic activity is primarily attributed to the parent drug.[3][4] However, like most xenobiotics, asenapine undergoes extensive metabolism, primarily in the liver, to facilitate its elimination from the body.[5] Understanding these metabolic pathways is crucial for predicting its pharmacokinetic profile, assessing the potential for drug-drug interactions (DDIs), and ensuring patient safety.[6][7]

The biotransformation of asenapine proceeds via two main routes:

-

Direct Glucuronidation: This is a major pathway mediated by UDP-glucuronosyltransferase 1A4 (UGT1A4), leading to the formation of asenapine N+-glucuronide.[4][8][9]

-

Oxidative Metabolism: This route involves cytochrome P450 (CYP) enzymes and produces several metabolites, the most significant of which is N-desmethylasenapine.[8][10][11]

This guide will focus on the latter pathway, providing the technical details required to study the formation of N-desmethylasenapine in a controlled, in vitro environment.

The Core Pathway: N-Demethylation via Cytochrome P450

The conversion of asenapine to N-desmethylasenapine is a Phase I metabolic reaction, specifically an N-demethylation. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have definitively identified CYP1A2 as the predominant enzyme responsible for this transformation.[2][8][9] While minor contributions from CYP3A4 and CYP2D6 have been noted, the role of CYP1A2 is primary.[4][8][11] N-desmethylasenapine is generally considered to be an inactive metabolite.[1][11]

The significance of CYP1A2's role is twofold. First, genetic polymorphisms in the CYP1A2 gene can lead to inter-individual variability in asenapine metabolism. Second, co-administration of asenapine with strong inhibitors or inducers of CYP1A2 can lead to clinically significant drug-drug interactions.[9] For instance, fluvoxamine, a potent CYP1A2 inhibitor, can increase plasma levels of asenapine.[9] Therefore, characterizing this pathway is a cornerstone of asenapine's preclinical safety assessment.

Experimental Design: A Self-Validating In Vitro System

To accurately study the formation of N-desmethylasenapine, a well-designed and validated in vitro system is essential. Pooled human liver microsomes (HLMs) are the most common and appropriate test system as they contain a rich complement of drug-metabolizing enzymes, including the full range of CYPs.[5][12] The following protocol is designed to be self-validating by incorporating critical controls.

Rationale for Experimental Choices

-

Enzyme Source: Pooled HLMs are used to average out the inter-individual variability in enzyme expression and activity.[6]

-

Cofactor System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity.[13] An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) is used to ensure a constant supply of the cofactor throughout the incubation, which is critical for maintaining linear reaction kinetics.[13][14]

-

Incubation Conditions: The incubation is performed at 37°C to mimic physiological temperature. The choice of buffer and pH (e.g., phosphate buffer at pH 7.4) is designed to maintain optimal enzyme activity.[13]

-

Linearity: It is crucial to ensure that the formation of the metabolite is linear with respect to both time and microsomal protein concentration. This is determined in preliminary experiments to ensure the final assay conditions are in a range where reaction velocity is constant.

-

Termination: The reaction is stopped by adding a cold organic solvent, typically acetonitrile.[1] This serves two purposes: it denatures the enzymes, halting the reaction instantly, and it precipitates the microsomal proteins, which can then be removed by centrifugation to provide a clean sample for analysis.

Detailed Experimental Protocol: CYP-Mediated Metabolism in HLMs

This protocol outlines the steps to determine the rate of N-desmethylasenapine formation from asenapine using HLMs.

Materials:

-

Asenapine maleate

-

N-desmethylasenapine (as an analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH-regenerating system solutions:

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

-

Internal Standard (IS) (e.g., Asenapine-¹³C-d₃) for LC-MS/MS analysis[15]

-

Acetonitrile (HPLC grade), ice-cold

-

DMSO or Methanol (for stock solutions)

-

Incubator/shaking water bath set to 37°C

-

Microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of asenapine in DMSO or methanol.[1] Serially dilute this stock to create working solutions for the desired concentration range (e.g., 0.1 to 100 µM).

-

Prepare a stock solution of the internal standard in acetonitrile.

-

-

Incubation Mixture Preparation (on ice):

-

For a final incubation volume of 200 µL, combine the following in a microcentrifuge tube:

-

Prepare multiple tubes for each concentration and time point.

-

-

Control Setups (Crucial for Validation):

-

Negative Control (No Cofactor): Prepare an incubation mixture as above but replace the NADPH-regenerating system with buffer. This control accounts for any non-enzymatic degradation.

-

Time-Zero (T=0) Control: Prepare the complete reaction mixture. Immediately after adding the NADPH-regenerating system, terminate the reaction with cold acetonitrile. This establishes the baseline at the start of the reaction.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the tubes containing buffer, HLMs, and asenapine at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction by adding the pre-warmed NADPH-regenerating system. Final concentrations should be approximately: 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PD, and 3.3 mM MgCl₂.[13]

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) that is within the linear range of metabolite formation.[1][14]

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction at each time point by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard.[1]

-

Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

-

Sample Analysis:

Data Analysis and Interpretation

Quantification by LC-MS/MS

A sensitive and selective LC-MS/MS method is required for the accurate quantification of asenapine and N-desmethylasenapine.[15] The method should be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.[17] Quantitation is typically performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions.[15]

Example Transitions:

-

Asenapine: m/z 286.1 → 166.0[15]

-

Asenapine-¹³C-d₃ (IS): m/z 290.0 → 166.1[15]

-

N-desmethylasenapine: The transition would be determined during method development, with an expected precursor ion m/z corresponding to its molecular weight.

Enzyme Kinetics

To fully characterize the metabolic pathway, the enzyme kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), should be determined.[14] This is achieved by measuring the initial rate of N-desmethylasenapine formation at various asenapine concentrations.

-

Plot the rate of metabolite formation (V) against the asenapine concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V = (Vₘₐₓ * [S]) / (Kₘ + [S])

The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction. From these values, the intrinsic clearance (CLᵢₙₜ) can be calculated as Vₘₐₓ / Kₘ, which is a key parameter for predicting in vivo clearance.[13]

Data Presentation

Quantitative data, such as enzyme kinetic parameters from different test systems (e.g., HLMs vs. recombinant CYP1A2), should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Enzyme Kinetic Data for Asenapine N-Demethylation

| Test System | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |

| Human Liver Microsomes | Value ± SD | Value ± SD | Value ± SD |

| Recombinant CYP1A2 | Value ± SD | Value ± SD | Value ± SD |

Note: Values are placeholders and must be experimentally determined.

Conclusion and Broader Implications

The in vitro investigation of asenapine's metabolism to N-desmethylasenapine is a fundamental component of its preclinical characterization. The protocol and methodologies described in this guide provide a robust framework for obtaining reliable and reproducible data. By accurately determining the enzymes involved (primarily CYP1A2) and their kinetic parameters, researchers can build predictive models for in vivo pharmacokinetics and better anticipate potential drug-drug interactions.[7][18] This knowledge is indispensable for guiding clinical study design and ultimately ensuring the safe and effective use of asenapine in patient populations.[19][20]

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

-

Asenapine | C17H16ClNO | CID 163091 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Asenapine (SAPHRIS) Pharmacokinetics. (2015, November 1). Psychopharmacology Institute. Retrieved from [Link]

-

In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions. (n.d.). PubMed. Retrieved from [Link]

-

In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions. (2017, November 17). ResearchGate. Retrieved from [Link]

-

Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine. (n.d.). PubMed. Retrieved from [Link]

-

Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. (n.d.). Informatics Journals. Retrieved from [Link]

-

Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. (n.d.). PubMed. Retrieved from [Link]

-

In Vitro Techniques to Study Drug–Drug Interactions of Drug Metabolism: Cytochrome P450. (n.d.). SpringerLink. Retrieved from [Link]

-

In Vitro Techniques to Study Drug–Drug Interactions of Drug Metabolism: Cytochrome P450. (n.d.). SpringerLink. Retrieved from [Link]

-

A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2022, November 25). MDPI. Retrieved from [Link]

-

Validation of in Vitro Cell Models Used in Drug Metabolism and Transport Studies; Genotyping of Cytochrome P450, Phase II Enzymes and Drug Transporter Polymorphisms in the Human Hepatoma (HepG2), Ovarian Carcinoma (IGROV-1) and Colon Carcinoma (CaCo-2, LS180) Cell Lines. (n.d.). PubMed. Retrieved from [Link]

-

Characterization of Stress Degradation Products of Asenapine by LC–MS/MS and Elucidation of their Degradation Pathway. (2024, September 13). Toxicology International. Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved from [Link]

-

Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. (n.d.). PubMed. Retrieved from [Link]

-

In vitro screening of drug metabolism during drug development: can we trust the predictions? (n.d.). PubMed. Retrieved from [Link]

-

Metabolism and excretion of asenapine in healthy male subjects. (n.d.). PubMed. Retrieved from [Link]

-

The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. (2021, June 29). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2021, April 29). ResearchGate. Retrieved from [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 1). Research @ Flinders. Retrieved from [Link]

-

LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine. (2020, October 13). Restek. Retrieved from [Link]

-

Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved from [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. Retrieved from [Link]

-

Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. (n.d.). Kingston University London. Retrieved from [Link]

-

Asenapine and iloperidone decrease the expression of major cytochrome P450 enzymes CYP1A2 and CYP3A4 in human hepatocytes. A significance for drug-drug interactions during combined therapy. (n.d.). PubMed. Retrieved from [Link]

-

The influence of asenapine on the activity of CYP1A2 measured as a rate... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) An in-vitro validation study in the field of toxicokinetics and metabolism: Validation of an LC–MS/MS assay for simultaneous assessment of cytochrome P450 activity using cryopreserved human hepatocytes for compound-mediated induction of CYP3A4, CYP2B6, CYP2C9 and CYP1A2. (2011, August 1). ResearchGate. Retrieved from [Link]_

-

Olanzapine metabolism and the significance of UGT1A43 and UGT2B102 variants. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. (2021, June 29). ResearchGate. Retrieved from [Link]

-

(PDF) Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. (2014, January 28). ResearchGate. Retrieved from [Link]

-

The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. (n.d.). PubMed. Retrieved from [Link]

-

Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Glucuronidation of the second-generation antipsychotic clozapine and its active metabolite N-desmethylclozapine. Potential importance of the UGT1A1 A(TA)7TAA and UGT1A4 L48V polymorphisms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

UGT1A4*3 encodes significantly increased glucuronidation of olanzapine in patients on maintenance treatment and in recombinant systems. (n.d.). PubMed. Retrieved from [Link]

-

Glucuronidation enzymes, genes and psychiatry. (n.d.). PubMed. Retrieved from [Link]

-

The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms. (2021, June 29). MDPI. Retrieved from [Link]

-

Get to know a gene: UGT1A4. (2017, July 14). GeneSight. Retrieved from [Link]

-

Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

N-glucuronidation: the human element. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Drug-drug Interaction Studies for Regulatory Submission. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]